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Compound of Interest

Compound Name: Endo-BCN-PEG2-Biotin

Cat. No.: B15551839 Get Quote

For research, scientific, and drug development professionals.

These notes provide a comprehensive overview and protocols for the synthesis and

characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional linker,

Endo-BCN-PEG2-Biotin. This linker facilitates a precise and efficient conjugation strategy

through copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition

(SPAAC).

Introduction
Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine

the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of

cytotoxic small-molecule drugs. The linker connecting the antibody and the payload is a critical

component, influencing the stability, efficacy, and safety of the ADC.[1][2] Endo-BCN-PEG2-
Biotin is a state-of-the-art linker designed for the development of next-generation ADCs with

controlled drug-to-antibody ratios (DARs).

The key features of Endo-BCN-PEG2-Biotin include:

Endo-Bicyclononyne (BCN): A strained alkyne that enables rapid and highly specific copper-

free click chemistry with azide-modified molecules. This bioorthogonal reaction proceeds

under mild, physiological conditions, preserving the integrity of the antibody.[3][4][5]
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Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic spacer that enhances the solubility

and reduces aggregation of the resulting ADC.[6]

Biotin Moiety: Provides a high-affinity binding site for streptavidin and avidin, which can be

utilized for purification, detection, and various bioanalytical assays.[6]

The use of SPAAC for ADC synthesis offers several advantages over traditional conjugation

methods, including high reaction efficiency, site-specificity, and the formation of a stable triazole

linkage.[4][5][7] This leads to more homogeneous ADCs with predictable properties, which is

crucial for their therapeutic performance.

Mechanism of Action and Relevant Signaling Pathways
The mechanism of action for an ADC created with Endo-BCN-PEG2-Biotin begins with the

antibody component binding to a specific antigen on the surface of a target cancer cell.

Following binding, the ADC-antigen complex is internalized, typically through receptor-

mediated endocytosis. Once inside the cell, the complex is trafficked to lysosomes, where the

cytotoxic payload is released to exert its cell-killing effect.

ADCs can impact various signaling pathways within cancer cells, leading to apoptosis or cell

cycle arrest. Two of the most relevant pathways are:

PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation,

and survival. Many cancers exhibit aberrant activation of this pathway. By delivering a potent

cytotoxic drug, ADCs can induce cellular stress and damage, ultimately leading to the

inhibition of this pro-survival pathway.[8]

RAS/MAPK Pathway: This pathway is involved in cell proliferation, differentiation, and

survival. Similar to the PI3K/AKT pathway, it is frequently dysregulated in cancer. The

cytotoxic payload of an ADC can interfere with components of this pathway, leading to cell

death.[8]

The choice of cytotoxic payload will determine the specific intracellular target and the

subsequent signaling pathways that are affected. For instance, payloads that damage DNA can

trigger the DNA damage response pathway, leading to apoptosis.
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The overall workflow for creating and characterizing an ADC using Endo-BCN-PEG2-Biotin
involves several key stages:

Antibody Modification: Introduction of an azide group onto the antibody in a site-specific

manner. This is a critical step to ensure the homogeneity of the final ADC.

Drug-Linker Synthesis: Preparation of the cytotoxic drug with the Endo-BCN-PEG2-Biotin
linker.

Conjugation via SPAAC: The azide-modified antibody is reacted with the BCN-functionalized

drug-linker to form the ADC.

Purification: Removal of unreacted drug-linker and other impurities.

Characterization: In-depth analysis of the ADC to determine key quality attributes such as

the drug-to-antibody ratio (DAR), purity, and stability.

Experimental Protocols
Protocol 1: Site-Specific Azide Modification of the
Antibody
This protocol describes the introduction of azide groups onto the N-linked glycans of an

antibody, a method that preserves the antigen-binding site.[3][9][10]

Materials:

Monoclonal antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

β-Galactosidase

β-1,4-Galactosyltransferase (Gal-T)

UDP-GalNAz (N-azidoacetylgalactosamine)

Reaction Buffer (e.g., Tris-buffered saline, pH 7.0)

Amicon Ultra centrifugal filters for buffer exchange and concentration
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Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

Antibody Preparation:

Perform a buffer exchange of the antibody into the Reaction Buffer using an Amicon Ultra

centrifugal filter.

Adjust the antibody concentration to 1-5 mg/mL.

Removal of Terminal Galactose:

Add β-Galactosidase to the antibody solution.

Incubate at 37°C for 4-6 hours. This step exposes the terminal N-acetylglucosamine

(GlcNAc) residues on the N-linked glycans.

Azide Installation:

To the reaction mixture from the previous step, add Gal-T and UDP-GalNAz.

Incubate at 30°C overnight. This enzymatically transfers the azide-containing sugar

(GalNAz) to the exposed GlcNAc residues.[9]

Purification of Azide-Modified Antibody:

Purify the azide-modified antibody from excess reagents using an Amicon Ultra centrifugal

filter.

Perform several buffer exchanges with PBS, pH 7.4.

Determine the final concentration of the azide-modified antibody.

Protocol 2: Conjugation of Azide-Modified Antibody with
Endo-BCN-PEG2-Biotin-Payload
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This protocol details the SPAAC reaction between the azide-modified antibody and a pre-

prepared payload functionalized with Endo-BCN-PEG2-Biotin.

Materials:

Azide-modified antibody (from Protocol 1)

Endo-BCN-PEG2-Biotin functionalized cytotoxic payload (dissolved in DMSO)

Reaction Buffer (PBS, pH 7.4)

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

Prepare the Reaction Mixture:

In a microcentrifuge tube, add the azide-modified antibody to the Reaction Buffer.

Prepare a stock solution of the Endo-BCN-PEG2-Biotin-payload in DMSO.

SPAAC Reaction:

Add a 5- to 20-fold molar excess of the Endo-BCN-PEG2-Biotin-payload to the antibody

solution. The final DMSO concentration should be kept below 10% to avoid antibody

denaturation.

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with

gentle mixing.[7]

Purification of the ADC:

Remove the excess, unreacted Endo-BCN-PEG2-Biotin-payload using a desalting

column or size-exclusion chromatography (SEC) equilibrated with PBS, pH 7.4.

Concentrate the purified ADC using an Amicon Ultra centrifugal filter.

Determine the final concentration of the ADC.
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Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography

(HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of

conjugated drug molecules.[11][12][13]

Materials and Equipment:

Purified ADC

HIC column (e.g., TSKgel Butyl-NPR)

HPLC system with a UV detector

Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

Chromatography:

Equilibrate the HIC column with Mobile Phase A.

Inject the ADC sample.

Elute the ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-

30 minutes.

Monitor the elution profile at 280 nm.

Data Analysis:

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
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Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of

each DAR species * DAR value) / Σ (Total Peak Area)

B. Characterization by Mass Spectrometry (MS)

MS provides accurate molecular weight information, confirming the successful conjugation and

allowing for the determination of the DAR.[14][15][16][17]

Materials and Equipment:

Purified ADC

LC-MS system (e.g., Q-TOF)

Reversed-phase column suitable for proteins (e.g., C4 or C8)

Mobile Phase A: 0.1% Formic Acid in Water

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 0.1-0.5 mg/mL)

in Mobile Phase A. The sample may be analyzed intact or after reduction of the disulfide

bonds to separate the light and heavy chains.

LC-MS Analysis:

Inject the sample onto the LC-MS system.

Elute the ADC or its subunits using a suitable gradient of Mobile Phase B.

Acquire mass spectra in the appropriate mass range.

Data Analysis:

Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC

species.
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Calculate the DAR by comparing the masses of the unconjugated antibody and the drug-

conjugated species.

Data Presentation
Table 1: Product Specifications for Endo-BCN-PEG2-
Biotin

Property Specification

Chemical Name Biotin-PEG2-endo-BCN

CAS Number 1393600-24-2[18]

Molecular Formula C27H42N4O6S[18]

Molecular Weight 550.72 g/mol [18]

Purity >95%[6]

Appearance White to off-white solid

Solubility Soluble in DMSO, DMF

Storage -20°C, protected from light and moisture[6]

Table 2: Representative HIC Data for an ADC
Peak

Retention Time
(min)

Relative Peak Area
(%)

Assigned DAR

1 8.5 10.2 0

2 12.1 75.8 2

3 15.3 14.0 4

Average DAR 2.08

Note: This is example data. Actual results will vary depending on the antibody, payload, and

reaction conditions.
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Table 3: Representative Mass Spectrometry Data for an
ADC

Species Expected Mass (Da) Observed Mass (Da)

Unconjugated Antibody (DAR

0)
148,000 148,002

Antibody + 2 Drug-Linkers

(DAR 2)
149,750 149,753

Antibody + 4 Drug-Linkers

(DAR 4)
151,500 151,505

Note: This is example data. The mass of the drug-linker will depend on the specific payload

used.
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Caption: ADC-mediated inhibition of pro-survival signaling pathways.
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Caption: Workflow for ADC synthesis and characterization.
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Caption: Components of an ADC with Endo-BCN-PEG2-Biotin.

Safety and Handling
Endo-BCN-PEG2-Biotin should be handled in a laboratory setting by trained professionals.

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses.[19] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse

immediately with plenty of water.[19] Store the compound at -20°C, protected from light and

moisture, to maintain its stability and reactivity.[6] For detailed safety information, refer to the

manufacturer's Safety Data Sheet (SDS).[19][20]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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